Pro-Thr-Pro-Ser amide Pro-Thr-Pro-Ser amide
Brand Name: Vulcanchem
CAS No.: 121269-85-0
VCID: VC0053814
InChI: InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)
SMILES: CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O
Molecular Formula: C17H29N5O6
Molecular Weight: 399.4 g/mol

Pro-Thr-Pro-Ser amide

CAS No.: 121269-85-0

Main Products

VCID: VC0053814

Molecular Formula: C17H29N5O6

Molecular Weight: 399.4 g/mol

Pro-Thr-Pro-Ser amide - 121269-85-0

CAS No. 121269-85-0
Product Name Pro-Thr-Pro-Ser amide
Molecular Formula C17H29N5O6
Molecular Weight 399.4 g/mol
IUPAC Name N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)
Standard InChIKey UMIXOKDUTWTCDE-UHFFFAOYSA-N
SMILES CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O
Canonical SMILES CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O
Sequence PXPS
PubChem Compound 4283477
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator